molecular formula C16H18N4O2 B2839272 (2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034553-76-7

(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2839272
CAS RN: 2034553-76-7
M. Wt: 298.346
InChI Key: INLKUJQQAUOVFK-UHFFFAOYSA-N
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Description

(2-methoxypyridin-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protonation Sites and Hydrogen Bonding

Research has demonstrated the significance of specific molecular structures, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, in understanding protonation sites and hydrogen bonding patterns. These molecular insights are crucial for the development of compounds with potential applications in material science and pharmaceuticals, highlighting the structural variety and intermolecular interactions crucial for designing molecules with desired properties (Böck et al., 2021).

Regioselective Synthesis of Pyrazole Derivatives

The regioselective synthesis of pyrazole derivatives, including 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, through a 1,3-dipolar cycloaddition approach, underscores the compound's utility in synthetic organic chemistry. This method provides a pathway for creating pyrazole derivatives efficiently, which are essential in medicinal chemistry for their potential biological activities (Alizadeh et al., 2015).

Antimicrobial Activity of Pyrazole Derivatives

The synthesis and evaluation of pyrazole derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been conducted to explore their antimicrobial properties. Some of these compounds have shown good activity against various microbial strains, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012).

Anticancer Evaluation of Novel Compounds

Research into the anticancer properties of related compounds, such as (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, has led to the identification of novel molecules with potential anticancer activities. These studies are foundational for the discovery and development of new cancer therapies, emphasizing the importance of synthetic chemistry in advancing cancer research (Gouhar & Raafat, 2015).

Molecular Docking and Biological Activities

The investigation of pyrazole moieties, including their synthesis, molecular docking analysis, and evaluation of antibacterial and antioxidant activities, demonstrates the compound's relevance in pharmaceutical sciences. These studies provide insights into the compound's interaction with biological targets and its potential therapeutic applications, underscoring the importance of computational and experimental methodologies in drug discovery (Lynda, 2021).

properties

IUPAC Name

(2-methoxypyridin-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-15-12(5-3-7-17-15)16(21)19-8-9-20-14(10-19)11-4-2-6-13(11)18-20/h3,5,7H,2,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLKUJQQAUOVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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